5-(Methylthio)Thiophene-2-Carbaldehyde
Overview
Description
5-(Methylthio)Thiophene-2-Carbaldehyde is an organic compound with the molecular formula C6H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methylthio group (-SCH3) at the 5-position and an aldehyde group (-CHO) at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde can be achieved through various methods. One common approach involves the metalation of 2-thiophenecarboxaldehyde followed by alkylation with methylthiol . Another method includes the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)Thiophene-2-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include thiophene-2-carboxylic acid (from oxidation), thiophene-2-methanol (from reduction), and various substituted thiophene derivatives (from substitution reactions) .
Scientific Research Applications
5-(Methylthio)Thiophene-2-Carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methylthio)Thiophene-2-Carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The methylthio group can participate in hydrophobic interactions and enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiophene-2-Carboxaldehyde: Similar structure but with a phenyl group instead of a methylthio group.
5-Methyl-2-Thiophenecarboxaldehyde: Similar structure but without the methylthio group.
4-Methylthiophene-2-Carboxaldehyde: Similar structure but with the methylthio group at the 4-position.
Uniqueness
5-(Methylthio)Thiophene-2-Carbaldehyde is unique due to the presence of both the methylthio and aldehyde groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-methylsulfanylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYTFTZODXDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371755 | |
Record name | 5-(Methylthio)Thiophene-2-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24445-35-0 | |
Record name | 5-(Methylthio)Thiophene-2-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylsulfanyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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